molecular formula C13H11NO2 B8816157 2-(3-(Pyridin-2-yl)phenyl)acetic acid CAS No. 51061-68-8

2-(3-(Pyridin-2-yl)phenyl)acetic acid

Cat. No. B8816157
CAS RN: 51061-68-8
M. Wt: 213.23 g/mol
InChI Key: XNCYUACPDCATQA-UHFFFAOYSA-N
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Description

“2-(3-(Pyridin-2-yl)phenyl)acetic acid” is an organic compound that belongs to the class of phenylpyrroles . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrole ring through a CC or CN bond . It is also a member of pyridines .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized . The synthesis involved a Diels–Alder reaction between key intermediates, which were then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .

properties

CAS RN

51061-68-8

Product Name

2-(3-(Pyridin-2-yl)phenyl)acetic acid

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

2-(3-pyridin-2-ylphenyl)acetic acid

InChI

InChI=1S/C13H11NO2/c15-13(16)9-10-4-3-5-11(8-10)12-6-1-2-7-14-12/h1-8H,9H2,(H,15,16)

InChI Key

XNCYUACPDCATQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC(=C2)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of the compound of 3-(2-pyridyl)-phenyl acetic acid methyl ester (3.8 g, 16.7 mmol) in THF (50 mL) was added a solution of LiOH.H2O (780.2 mg, 18.6 mmol) in H2O (10 mL). The reaction was stirred at room temperature until TLC analysis indicated the complete consumption of starting material (2 h). The reaction mixture was concentrated to remove THF, then neutralized to pH=7 by the addition of IN HCl, diluted with brine (50 mL), and washed with CHCl3 (100 mL) The aqueous layer was readjusted back to pH=7 by the addition on IN NaOH and washed with fresh CHCl3 (100 mL). After repeating this procedure once more, the organic layers were combined, dried, filtered (MgSO4) and concentrated to give 3.79 g of the title compound: MS (ES+) 214.3 (MH+).
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
780.2 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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